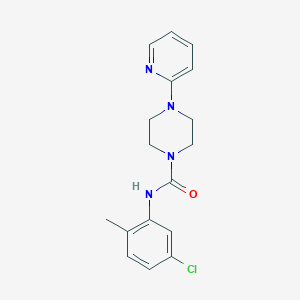![molecular formula C19H15F2N3O2 B5309303 N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide](/img/structure/B5309303.png)
N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide, commonly known as DAPI, is a fluorescent stain that is widely used in scientific research. This compound is commonly used to stain DNA in cells and tissues and is an essential tool in various fields of biology, including cell biology, molecular biology, and genetics.
科学的研究の応用
DAPI is widely used in scientific research as a fluorescent stain for DNA. It can be used to visualize the nucleus of cells and tissues and is an essential tool in various fields of biology, including cell biology, molecular biology, and genetics. DAPI can be used in various applications, including:
1. Cell cycle analysis: DAPI can be used to stain DNA in cells and tissues, allowing researchers to analyze the cell cycle and identify cells in different stages of the cycle.
2. Chromosome analysis: DAPI can be used to stain chromosomes, allowing researchers to analyze the structure and organization of chromosomes.
3. Apoptosis analysis: DAPI can be used to stain apoptotic cells, allowing researchers to analyze the process of programmed cell death.
4. Microscopy: DAPI can be used in fluorescence microscopy to visualize the nucleus of cells and tissues.
作用機序
DAPI binds to the minor groove of DNA and emits fluorescence when excited by ultraviolet light. The binding of DAPI to DNA is dependent on the AT content of the DNA, with higher affinity for AT-rich regions. The binding of DAPI to DNA causes a shift in the absorption and emission spectra of the compound, resulting in fluorescence emission.
Biochemical and Physiological Effects:
DAPI is a non-toxic compound and does not have any known biochemical or physiological effects in cells and tissues. It is a highly specific stain for DNA and does not interact with other cellular components.
実験室実験の利点と制限
The advantages of using DAPI in lab experiments include its high specificity for DNA, its ability to stain live and fixed cells, and its compatibility with various imaging techniques. However, the limitations of using DAPI include its dependence on ultraviolet light for excitation, its inability to distinguish between live and dead cells, and its limited ability to penetrate thick tissues.
将来の方向性
There are several future directions for the use of DAPI in scientific research. These include:
1. Development of new fluorescent dyes for DNA: Researchers are continuously developing new fluorescent dyes for DNA that are more specific, sensitive, and compatible with various imaging techniques.
2. Application of DAPI in drug discovery: DAPI can be used in drug discovery to identify compounds that target DNA and inhibit cell growth.
3. Use of DAPI in gene editing: DAPI can be used in gene editing techniques, such as CRISPR-Cas9, to visualize the location of the target DNA sequence.
4. Development of new imaging techniques: Researchers are developing new imaging techniques that can overcome the limitations of DAPI, such as its dependence on ultraviolet light for excitation and its limited ability to penetrate thick tissues.
Conclusion:
In conclusion, DAPI is a widely used fluorescent stain for DNA in scientific research. It is a highly specific stain for DNA and is an essential tool in various fields of biology, including cell biology, molecular biology, and genetics. DAPI has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of DAPI involves the reaction of 2,5-difluoroaniline with ethyl 3-oxobutanoate in the presence of sodium ethoxide to form N-(2,5-difluorophenyl)-3-oxobutanimide. This intermediate is then reacted with isoquinoline-5-carboxylic acid in the presence of thionyl chloride to form the final product, N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide.
特性
IUPAC Name |
N-[3-(2,5-difluoroanilino)-3-oxopropyl]isoquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-13-4-5-16(21)17(10-13)24-18(25)7-9-23-19(26)15-3-1-2-12-11-22-8-6-14(12)15/h1-6,8,10-11H,7,9H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWOHPLLLQPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(=O)NCCC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5309222.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309227.png)

![N-benzyl-5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5309231.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5309236.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5309237.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine](/img/structure/B5309247.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309250.png)
![(5-{1-[2-(1H-imidazol-1-yl)benzyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5309256.png)
![2-butyl-6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309258.png)
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5309263.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5309281.png)
![3-(4-methoxyphenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B5309288.png)
![methyl 4-[5-(3-ethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5309299.png)